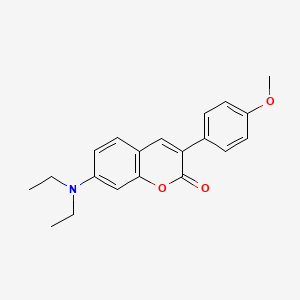

7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various scientific fields due to its unique chemical properties.

Scientific Research Applications

Selective Detection of Sulfite

A fluorescent probe based on the compound, designed for selective detection of sulfite, demonstrated high selectivity and was applied to monitor sulfite levels in realistic samples and living HeLa cells. The probe operates through a Michael addition mechanism, highlighting the compound's utility in environmental monitoring and biological applications (Sun, Zhang, & Qian, 2017).

Antiplatelet Activity

Research on derivatives of the compound showed significant in vitro antiplatelet activity, indicating potential therapeutic applications for preventing thrombotic diseases. The study involved synthesizing and testing various derivatives for their ability to inhibit human platelet aggregation (Mazzei et al., 1990).

Detection of Cr3+ in Living Cells

A coumarin–pyrazolone probe, synthesized from the compound, was developed for the detection of Cr3+ ions. It demonstrated quick color and fluorescence changes, suitable for application in living cells, showcasing its potential in environmental and biological research (Mani et al., 2018).

Inhibitors for Aldo-Keto Reductase

The compound was used in the study of inhibitors for aldo-keto reductase (AKR) 1B10, a target for cancer treatment. Derivatives showed potent inhibitory activity, revealing important interactions with the enzyme and suggesting potential as cancer therapeutics (Endo et al., 2013).

Mercury Ion Detection

A novel sensor based on the compound was developed for the detection of Hg2+ ions in aqueous media, featuring a naked eye colorimetric and fluorimetric response. This demonstrates its application in environmental monitoring and safety (Goswami, Das, & Maity, 2013).

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of chroman-4-one derivatives , which are significant structural entities in a large class of medicinal compounds .

Mode of Action

It is reported that this compound shows aggregation-induced emission, acidochromism, and mechanochromic luminescent features . This suggests that it may interact with its targets by changing its emission properties under different conditions .

Biochemical Pathways

Given its structural similarity to other chroman-4-one derivatives , it may influence a variety of biological and pharmaceutical activities .

Result of Action

It is known that this compound exhibits unique methanol responsiveness , suggesting that it may have specific effects in the presence of methanol.

Action Environment

The action of 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one can be influenced by environmental factors . For instance, it has been reported that this compound exhibits reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light . This suggests that light exposure can significantly influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

7-(diethylamino)-3-(4-methoxyphenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-4-21(5-2)16-9-6-15-12-18(20(22)24-19(15)13-16)14-7-10-17(23-3)11-8-14/h6-13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGQJMGJXIZHRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2826183.png)

![N-[4-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2826188.png)

![3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2826189.png)

![2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2826192.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2826193.png)

![2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826194.png)

![5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2826197.png)

![N-(3-chlorophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2826199.png)

![N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide](/img/structure/B2826200.png)

![4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2826201.png)

![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2826203.png)

![N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2826205.png)